N-(4-bromo-2-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)butanamide is an organic compound with the molecular formula C10H11BrFNO. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a butanamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)butanamide typically involves the reaction of 4-bromo-2-fluoroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-bromo-2-fluoroaniline+butanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as N-(4-fluoro-2-phenyl)butanamide.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)butanamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)butanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)butanamide can be compared with other similar compounds such as:
- N-(4-bromo-2-chlorophenyl)butanamide
- N-(4-bromo-2-methylphenyl)butanamide
- N-(4-bromo-2-ethylphenyl)butanamide
Uniqueness
The presence of both bromine and fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity and specific binding interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H11BrFNO |
---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)butanamide |
InChI |
InChI=1S/C10H11BrFNO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
BALGRLNHEPVBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.